molecular formula C10H11NO B12616573 1-(Pyridin-3-yl)pent-1-en-3-one CAS No. 921206-19-1

1-(Pyridin-3-yl)pent-1-en-3-one

Cat. No.: B12616573
CAS No.: 921206-19-1
M. Wt: 161.20 g/mol
InChI Key: ZITWIJRVWYDGRA-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pent-1-en-3-one is an organic compound featuring a pyridine ring attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pent-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with pent-4-en-1-ol under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired enone product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)pent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-(Pyridin-3-yl)pent-1-en-3-one exerts its effects involves interactions with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

  • 4,4-Dimethyl-1-pyridin-3-yl-pentan-3-one
  • 3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one

Comparison: 1-(Pyridin-3-yl)pent-1-en-3-one stands out due to its unique enone structure, which imparts distinct reactivity and biological activity compared to its analogs. While similar compounds may share some chemical properties, the specific arrangement of the pyridine and enone groups in this compound provides unique opportunities for chemical modifications and applications .

Properties

CAS No.

921206-19-1

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-pyridin-3-ylpent-1-en-3-one

InChI

InChI=1S/C10H11NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3

InChI Key

ZITWIJRVWYDGRA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CN=CC=C1

Origin of Product

United States

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